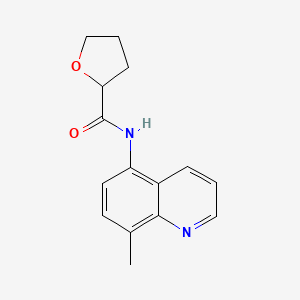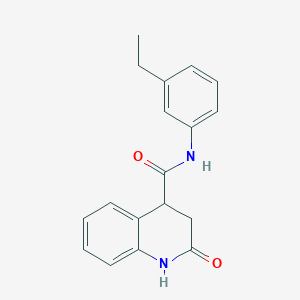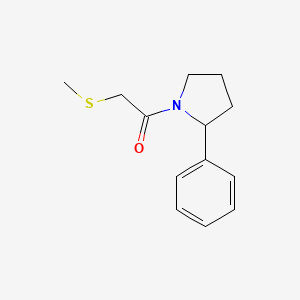![molecular formula C16H21NO2 B7493250 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a potential alternative to ketamine due to its similar pharmacological effects. MXE has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. However, the scientific community is interested in its potential therapeutic applications, particularly in the treatment of depression and chronic pain.
Mechanism of Action
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine. This results in a dissociative state, where the user experiences a sense of detachment from reality. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its euphoric and hallucinogenic effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its antidepressant effects. MXE has also been shown to have anti-inflammatory effects and may have potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in laboratory experiments. It has a long half-life, which allows for prolonged effects and easier dosing. MXE is also less potent than ketamine, which may make it easier to work with in laboratory settings. However, MXE has several limitations, including its potential for abuse and lack of standardization in dosing.
Future Directions
There are several potential future directions for research on MXE. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of MXE for these conditions. MXE may also have potential as an analgesic agent, particularly in the treatment of chronic pain. Further research is needed to determine the safety and efficacy of MXE for these applications. Additionally, more research is needed to understand the long-term effects of MXE use, particularly in the context of recreational drug use.
Synthesis Methods
MXE can be synthesized through a multi-step process involving the condensation of 3-methoxyphenylacetone with cyclohexanone followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-bromo-2-methylcyclopropane and a base to yield MXE.
Scientific Research Applications
MXE has been studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant and anxiolytic effects in preclinical studies. MXE has also been investigated for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.
properties
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11-9-14(11)16(18)17-8-4-7-15(17)12-5-3-6-13(10-12)19-2/h3,5-6,10-11,14-15H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVXYWNYPKKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
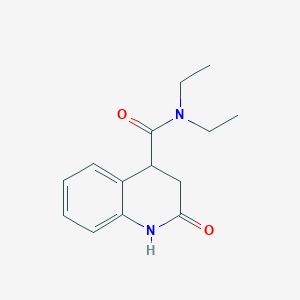

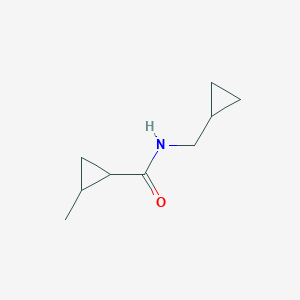
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
